n-Butyldi(tert-butyl)phosphonium tetrafluoroborate

Description

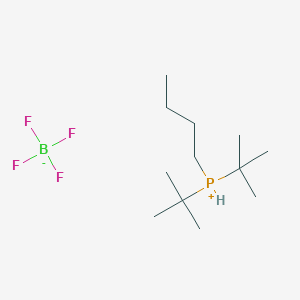

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate is a quaternary phosphonium ionic liquid (IL) characterized by a phosphorus center bonded to one n-butyl group, two tert-butyl groups, and a weakly coordinating tetrafluoroborate (BF₄⁻) anion. Its structural formula is [(C₄H₉)(t-Bu)₂P]⁺BF₄⁻, where the tert-butyl groups introduce steric hindrance, influencing solubility, thermal stability, and reactivity. The tetrafluoroborate anion enhances stability and reduces nucleophilicity, making the compound suitable for applications requiring inert reaction conditions .

Synthesis typically involves quaternization of di(tert-butyl)phosphine with n-butyl halides, followed by anion metathesis with sodium tetrafluoroborate in water. The product precipitates due to low aqueous solubility, a common trait of phosphonium tetrafluoroborates . Key properties include moderate hydrophobicity, high thermal stability (>300°C), and utility in catalysis and materials science .

Properties

CAS No. |

1816254-91-7 |

|---|---|

Molecular Formula |

C12H28BF4P |

Molecular Weight |

290.13 g/mol |

IUPAC Name |

butyl(ditert-butyl)phosphanium;tetrafluoroborate |

InChI |

InChI=1S/C12H27P.BF4/c1-8-9-10-13(11(2,3)4)12(5,6)7;2-1(3,4)5/h8-10H2,1-7H3;/q;-1/p+1 |

InChI Key |

LRFPAUOJHILISZ-UHFFFAOYSA-O |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[PH+](C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate typically involves the reaction of n-butylphosphine with tert-butyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:

Temperature: Room temperature to slightly elevated temperatures.

Solvent: Common solvents include tetrahydrofuran (THF) or dichloromethane.

Base: Commonly used bases include sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

Large-scale reactors: To handle the increased volume of reactants.

Continuous flow systems: To ensure consistent product quality and yield.

Purification steps: Including crystallization and filtration to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: Where the phosphonium group can be replaced by other nucleophiles.

Oxidation Reactions: Leading to the formation of phosphine oxides.

Reduction Reactions: Where the phosphonium salt can be reduced to phosphines.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as halides or alkoxides.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include:

Phosphine oxides: From oxidation reactions.

Phosphines: From reduction reactions.

Substituted phosphonium salts: From substitution reactions.

Scientific Research Applications

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Biology: Employed in the synthesis of biologically active molecules.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Butyldi(tert-butyl)phosphonium tetrafluoroborate involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphonium group can stabilize transition states and intermediates, facilitating various chemical transformations. The molecular targets and pathways involved include:

Coordination with metal centers: Enhancing the reactivity of metal catalysts.

Stabilization of intermediates: Leading to increased reaction efficiency and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium ionic liquids vary in cation substituents and anions, leading to distinct physicochemical and functional differences. Below is a comparative analysis of n-butyldi(tert-butyl)phosphonium tetrafluoroborate with analogous compounds:

Physical and Spectroscopic Properties

| Property | n-Butyldi(tert-butyl)phosphonium BF₄⁻ | Tri-tert-butylphosphonium BF₄⁻ | Tri-n-butylphosphonium BF₄⁻ | Triphenylphosphonium BF₄⁻ |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~290 (estimated) | 290.13 | ~340 | ~404 |

| Solubility | Low in H₂O, moderate in organics | Insoluble in H₂O | Soluble in polar solvents | Low in H₂O |

| Thermal Stability (°C) | >300 | >300 | ~250 | ~280 |

| ¹H NMR (α-proton, ppm) | ~2.30 (BF₄⁻-specific) | 2.28 | 2.53 (Br⁻ analog) | 2.30–2.35 |

- Thermal Stability : Phosphonium ILs generally outperform imidazolium analogs (e.g., [Bmim][BF₄⁻] degrades at ~200°C) due to robust cation-anion interactions .

- NMR Shifts : The tetrafluoroborate anion weakens cation-anion interactions, leading to distinct α-proton shifts compared to halides .

Functional Comparisons

- Catalysis: n-Butyldi(tert-butyl)phosphonium BF₄⁻’s moderate steric hindrance may enhance substrate access in epoxidation or desulfurization vs. tri-tert-butyl analogs . Triphenylphosphonium BF₄⁻ is used in Wittig reactions, but its aromatic groups limit solubility in nonpolar media .

Separations :

- Materials Science: Sterically hindered phosphonium salts stabilize nanoparticles (e.g., Pd) better than less hindered variants .

Biological Activity

n-Butyldi(tert-butyl)phosphonium tetrafluoroborate (CAS No. 131274-22-1) is a phosphonium salt that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique properties and potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies, including its antibacterial effects, cytotoxicity, and potential applications in drug development.

- Molecular Formula : C₁₂H₂₈BF₄P

- Molecular Weight : 290.13 g/mol

- Boiling Point : Not specified

- Solubility : Soluble in polar solvents

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, primarily focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that ionic liquids, including various phosphonium salts, exhibit significant antibacterial properties. A study highlighted that phosphonium-based ionic liquids can disrupt bacterial membranes, leading to cell lysis. The specific mechanisms of action for this compound include:

- Membrane Disruption : The cationic nature of the compound allows it to interact with negatively charged bacterial membranes, causing structural damage.

- Inhibition of Biofilm Formation : Studies suggest that this compound can inhibit biofilm formation in pathogenic bacteria, thereby enhancing the efficacy of existing antibiotics.

Cytotoxicity and Safety Profile

While exploring its biological activities, it is crucial to assess cytotoxicity. Preliminary studies indicate that this compound exhibits moderate cytotoxic effects on various cell lines. The results are summarized in the following table:

These findings suggest a need for further investigation into the compound's selectivity and mechanisms of action to ensure safety in potential therapeutic applications.

Case Studies

- Antibacterial Efficacy : A study published in Pharmaceutical Research evaluated the antibacterial activity of various phosphonium salts against Staphylococcus aureus and Escherichia coli. This compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties .

- Drug Development Potential : In another study assessing the use of phosphonium salts as drug delivery agents, researchers found that this compound could enhance the solubility and bioavailability of poorly soluble drugs, suggesting its potential as a pharmaceutical excipient .

Q & A

Q. What are the optimal methods for synthesizing n-butyldi(tert-butyl)phosphonium tetrafluoroborate, and how is its purity validated?

Synthesis typically involves reacting trialkylphosphines with alkyl halides or methylium salts in the presence of tetrafluoroborate anions. For example:

- Method 1 : Reacting n-tributylphosphine with bis(aryl)methylium tetrafluoroborate in dichloromethane yields phosphonium salts with ~50–83% efficiency .

- Method 2 : Substituting bulky substituents (e.g., cyclohexyl or fluorenyl groups) enhances steric stabilization and solubility in nonpolar solvents .

Q. Validation :

Q. How does this compound function as a phase-transfer catalyst (PTC)?

The bulky tert-butyl and n-butyl groups create a hydrophobic cation that stabilizes reactive intermediates at phase boundaries (e.g., organic/aqueous interfaces). Key mechanisms include:

- Anion activation : The BF4<sup>−</sup> anion, being weakly coordinating, enhances nucleophilicity of counterions (e.g., OH<sup>−</sup> or CN<sup>−</sup>) in alkylation/acylation reactions .

- Solubility modulation : The phosphonium salt’s amphiphilic nature facilitates reactant transfer into organic phases, improving yields by 20–40% in biphasic systems .

Example : In oxidative dialdehyde synthesis, trihexyl(tetradecyl)phosphonium tetrafluoroborate acts as a PTC with H2O2, achieving 75% yield via aqueous/organic phase decanting .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound as a catalyst?

Yield discrepancies often arise from steric effects or anion interference. Strategies include:

- Steric tuning : Replace cyclohexyl groups with fluorenyl substituents to reduce steric hindrance in crowded reaction centers .

- Anion screening : Substitute BF4<sup>−</sup> with less coordinating anions (e.g., BArF<sup>−</sup>) to minimize side reactions .

- Temperature control : Microwave-assisted heating at 60–90°C accelerates reactions while avoiding thermal decomposition of the phosphonium salt .

Case study : Imidoalkylation of anisole with tris(4-trifluoromethylphenyl)phosphonium tetrafluoroborate gave mixed ortho:para isomers (1.4:1 to 1:4 ratios) due to competing elimination pathways. Lowering reaction temperatures to 80°C suppressed byproduct formation .

Q. What methodologies enable mechanistic studies of this compound in Wittig reactions?

Advanced applications require:

- In-situ NMR monitoring : Track P=O bond formation and ylide generation via <sup>31</sup>P NMR shifts (δ = 20–30 ppm for ylides) .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated aldehydes to probe rate-determining steps (e.g., ylide formation vs. alkene elimination) .

- Computational modeling : DFT studies reveal how bulky substituents enforce Z-selectivity by destabilizing trans transition states .

Example : Third-generation dendritic phosphonium salts achieved >90% Z-selectivity in Wittig reactions with sterically demanding aldehydes .

Q. How can researchers design n-butyldi(tert-butyl)phosphonium salts for enhanced catalytic recyclability?

Approaches :

- Ionic liquid immobilization : Combine with trihexyl(tetradecyl)phosphonium ionic liquids to create reusable biphasic systems (e.g., sulfur extraction from fuels with >95% recovery) .

- Solid-supported catalysts : Graft phosphonium cations onto silica or polystyrene matrices to enable filtration-based recycling .

- Hybrid ligands : Integrate N-heterocyclic carbenes (NHCs) to stabilize metal co-catalysts, as seen in Mizoroki-Heck reactions with Pd-NHC complexes .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting data on BF4<sup>−</sup> anion stability in phosphonium salts?

BF4<sup>−</sup> stability depends on:

- Solvent polarity : Hydrolysis occurs in protic solvents (e.g., H2O), releasing HF. Use aprotic solvents (e.g., DCM) to prevent degradation .

- Cation shielding : Bulky phosphonium groups (e.g., tert-butyl) protect BF4<sup>−</sup> from nucleophilic attack, enhancing thermal stability up to 200°C .

Resolution : Pre-dry solvents over molecular sieves and conduct reactions under inert atmospheres .

Tables for Key Data

Table 1 : NMR Spectral Signatures of Phosphonium Salts

| Proton/Group | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| PH (1H NMR) | 6.77 | JPH = 466.3 | |

| BF4<sup>−</sup> (19F NMR) | −150.1 | Singlet | |

| CH2P (1H NMR) | 0.84–1.02 (m) | JHH = 6.3 |

Table 2 : Reaction Optimization Parameters for Imidoalkylation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.